6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with ethyl, hydroxy, and phenoxy substituents, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide and phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-3-phenoxy-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-3-phenoxy-chroman.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding with biological macromolecules, while the phenoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-methoxy-3-phenoxy-4H-chromen-4-one
- 6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one
- 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one
Uniqueness
6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-phenoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-11-8-13-15(9-14(11)18)20-10-16(17(13)19)21-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAMVOXUFXPAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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